(3-Bromo-2-fluorobenzyl)hydrazine
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Overview
Description
(3-Bromo-2-fluorobenzyl)hydrazine is an organic compound that features both bromine and fluorine substituents on a benzyl hydrazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorobenzyl)amine
- (3-Bromo-2-fluorobenzyl)alcohol
- (3-Bromo-2-fluorobenzyl)thiol
Uniqueness
(3-Bromo-2-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The hydrazine moiety also provides unique chemical properties that are not present in similar compounds like (3-Bromo-2-fluorobenzyl)amine or (3-Bromo-2-fluorobenzyl)alcohol.
Properties
Molecular Formula |
C7H8BrFN2 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChI Key |
FHYPHOVGYUXPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CNN |
Origin of Product |
United States |
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